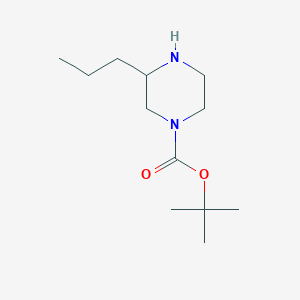

Tert-butyl 3-propylpiperazine-1-carboxylate

CAS No.: 502649-27-6

Cat. No.: VC2392586

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 502649-27-6 |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl 3-propylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |

| Standard InChI Key | UTQYTJHYWCCQIJ-UHFFFAOYSA-N |

| SMILES | CCCC1CN(CCN1)C(=O)OC(C)(C)C |

| Canonical SMILES | CCCC1CN(CCN1)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl 3-propylpiperazine-1-carboxylate belongs to the piperazine derivatives class, characterized by its heterocyclic structure and specific functional groups. The compound exists in racemic form and as distinct stereoisomers, each with unique properties and applications.

| Property | Details |

|---|---|

| Chemical Name | Tert-butyl 3-propylpiperazine-1-carboxylate |

| Common Synonym | 1-Boc-3-propyl-piperazine |

| CAS Number | 502649-27-6 (racemic form) |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl 3-propylpiperazine-1-carboxylate |

| SMILES Notation | CCCC1CN(CCN1)C(=O)OC(C)(C)C |

| InChI | InChI=1S/C12H24N2O2/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 |

| InChIKey | UTQYTJHYWCCQIJ-UHFFFAOYSA-N |

The compound features a piperazine ring with a propyl group at position 3 and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The propyl substituent introduces a chiral center at position 3, resulting in distinct stereoisomers (R and S enantiomers) .

Physical Properties

The physical properties of tert-butyl 3-propylpiperazine-1-carboxylate are essential considerations for research applications and handling procedures. While comprehensive data on the racemic form is limited, information on its stereoisomers provides valuable insights.

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | Not specified in literature |

| Boiling Point | 303.9°C at 760 mmHg |

| Melting Point | Not explicitly reported |

| Solubility | Soluble in DMSO and organic solvents |

| Storage Temperature | 2-8°C recommended |

The compound should be protected from light and ideally stored under inert gas conditions to maintain its stability and purity for research applications .

Stereochemistry and Related Compounds

The presence of a chiral center at the 3-position of the piperazine ring results in two enantiomers of tert-butyl 3-propylpiperazine-1-carboxylate. Additionally, several structural analogs and derivatives have been synthesized for various research purposes.

Stereoisomers

| Compound | CAS Number | Specific Rotation |

|---|---|---|

| (S)-tert-Butyl 3-propylpiperazine-1-carboxylate | 928025-58-5 | Not reported |

| (R)-tert-Butyl 3-propylpiperazine-1-carboxylate | 928025-57-4 | Not reported |

Related Compounds and Derivatives

| Compound | CAS Number | Molecular Formula |

|---|---|---|

| (S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride | 1217448-65-1 | C₁₂H₂₅ClN₂O₂ |

| tert-Butyl 2-propylpiperazine-1-carboxylate | 1027511-67-6 | C₁₂H₂₄N₂O₂ |

| tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride | 1202993-25-6 | C₁₂H₂₅ClN₂O₂ |

| tert-Butyl 2-methyl-3-propylpiperazine-1-carboxylate | 1035818-87-1 | C₁₃H₂₆N₂O₂ |

The positional isomer, tert-butyl 2-propylpiperazine-1-carboxylate, features the propyl group at position 2 rather than position 3 of the piperazine ring. The 2-methyl-3-propyl derivative incorporates an additional methyl substituent, further expanding the structural diversity of this class of compounds .

Applications in Pharmaceutical Research

Tert-butyl 3-propylpiperazine-1-carboxylate has significant importance in pharmaceutical research and development. Its versatile structure makes it a valuable intermediate in the synthesis of various bioactive compounds.

Key Applications

| Application Area | Details |

|---|---|

| Central Nervous System Drugs | Used as an intermediate in developing compounds targeting neurological disorders |

| Therapeutic Agents | Employed in the preparation of potential treatments for anxiety, depression, and other neurological conditions |

| Enantioselective Drug Development | The chiral nature makes it valuable for developing stereospecific pharmaceuticals |

| Building Block | Serves as a key precursor for constructing complex piperazine-based drug candidates |

The compound's structure is particularly valuable for constructing piperazine-based pharmaceuticals, which are often found in drugs targeting the central nervous system. Its chiral nature also makes it useful in the development of enantioselective drugs, potentially enhancing efficacy and reducing side effects of pharmaceutical products .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume